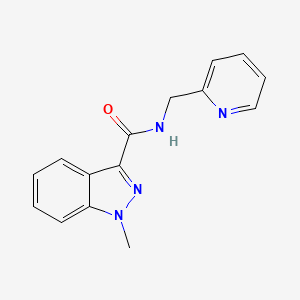
2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid is a fluorinated organic compound characterized by its unique structural features, including a difluoro group and a thiazole ring
Mécanisme D'action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be part of its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid.
Result of Action
Thiazole derivatives have been found to have a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could influence their action in different environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the synthesis process while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its unique structure allows for the exploration of novel therapeutic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparaison Avec Des Composés Similaires
2,2-Difluoro-2-(2-(trifluoromethyl)-1,3-thiazol-4-yl)acetic acid
2,2-Difluoro-2-(2-(trifluoromethyl)-1,3-thiazol-5-yl)acetic acid
2,2-Difluoro-2-(2-(trifluoromethyl)-1,3-thiazol-3-yl)acetic acid
Uniqueness: 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid stands out due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. This uniqueness allows for distinct applications compared to its similar counterparts.
Propriétés
IUPAC Name |
2,2-difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-3-2-12-4(9-3)6(7,8)5(10)11/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCIRLJMVHDESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{2-hydroxy-1-[2-(trifluoromethoxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2870604.png)

![N-[[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]prop-2-enamide](/img/structure/B2870606.png)

![4-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2870608.png)

![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)

![2,5-dichloro-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2870616.png)


![3-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride](/img/structure/B2870622.png)


